3,6-Bis(trifluoromethyl)pyrazin-2-amine
Overview
Description
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C6H3F6N3 and a molecular weight of 231.1 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyrazine ring, which imparts unique chemical and physical properties. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
3,6-Bis(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Bis(trifluoromethyl)pyrazin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Bis(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . It may inhibit specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,6-Bis(trifluoromethyl)pyrazin-2-amine can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzamide: This compound also contains trifluoromethyl groups but is attached to a benzamide structure, leading to different chemical and biological properties.
3,5-Bis(trifluoromethyl)benzonitrile: Similar to the benzamide derivative, this compound has trifluoromethyl groups attached to a benzonitrile structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its pyrazine core, which imparts distinct electronic and steric properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3,6-bis(trifluoromethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARQPBWYWKYIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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